The Strategic Implementation of (1R,2R)-Ethyl-ACC in Peptidomimetic Design
The Strategic Implementation of (1R,2R)-Ethyl-ACC in Peptidomimetic Design
The following technical guide details the role, synthesis, and application of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (often abbreviated as (1R,2R)-ethyl-ACC or cis-AEC ).
Executive Summary
In the landscape of non-proteinogenic amino acids, (1R,2R)-ethyl-ACC represents a "high-value, high-barrier" residue. Unlike its achiral parent (ACC) or its trans-isomer ((1R,2S)-ethyl-ACC), the (1R,2R) stereoisomer introduces a unique cis-constraint between the C2-ethyl substituent and the C1-carboxyl group. This specific geometric arrangement forces the peptide backbone into highly specific regions of the Ramachandran space, typically stabilizing Type II
This guide serves as a blueprint for medicinal chemists to synthesize, incorporate, and validate this moiety in therapeutic peptides.
Part 1: Structural Mechanistics & Conformational Bias
The "Cis-Constraint" Phenomenon
The defining feature of (1R,2R)-ethyl-ACC is the stereochemical relationship between the ethyl group at C2 and the carboxyl group at C1.
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(1R,2S)-isomer (Trans): The ethyl group is trans to the carboxyl. This is the thermodynamically preferred isomer and is commonly found in HCV protease inhibitors (e.g., as a reduced analog of vinyl-ACCA).
-
(1R,2R)-isomer (Cis): The ethyl group is cis to the carboxyl. This creates a syn-facial steric block .
When incorporated into a peptide, the (1R,2R)-ethyl group acts as a "molecular anvil," physically preventing the peptide chain from adopting extended conformations (
Ramachandran Impact
Standard ACC allows for a symmetric exploration of
-
Restricted
Space: The ethyl group is locked in position, unable to rotate freely due to the cyclopropane ring. -
Backbone Locking: The steric clash between the cis-ethyl and the carbonyl oxygen of the peptide bond forces the
angle to deviate, often stabilizing values near or specific turn angles.
Figure 1: The thermodynamic trajectory of conformational constraint. The (1R,2R)-ethyl substituent reduces the entropic penalty of binding by pre-organizing the peptide into its bioactive turn conformation.
Part 2: Asymmetric Synthesis of (1R,2R)-Ethyl-ACC
Synthesizing the (1R,2R) isomer is challenging because the cis-arrangement is sterically congested. Standard cyclopropanation often yields the trans ((1R,2S)) isomer as the major product.
Recommended Route: Chiral Phase-Transfer Catalysis (PTC)
To achieve high diastereoselectivity for the (1R,2R) isomer, a cinchonidine-derived catalyst is employed to direct the alkylation of a glycine Schiff base.
Reaction Scheme Overview:
-
Substrate: Glycine Schiff base (e.g.,
-(diphenylmethylene)glycine ethyl ester). -
Electrophile: 1,2-dibromobutane (or cyclic sulfate equivalent).
-
Catalyst:
-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. -
Condition: Solid-liquid PTC (CsOH / Toluene / -20°C).
Step-by-Step Protocol:
| Step | Reagent/Condition | Critical Parameter | Outcome |
| 1. Activation | Glycine Schiff Base + Catalyst (10 mol%) in Toluene | Temperature control (-20°C to -40°C) is vital to maximize ee. | Formation of chiral ion pair. |
| 2. Alkylation | Add 1,2-dibromobutane (excess) + CsOH | Slow addition prevents polymerization. | Formation of mono-alkylated intermediate. |
| 3. Cyclization | Raise temp to 0°C | Intramolecular | Formation of cyclopropane ring.[1][2][3] |
| 4. Hydrolysis | 1N HCl / THF | Mild acid prevents ring opening. | Release of free amino ester. |
| 5. Resolution | Enzymatic (if de < 95%) | Use Alcalase if minor isomer persists. | Pure (1R,2R)-Ethyl-ACC. |
Expert Note: If the trans isomer is dominant, an alternative route involves the synthesis of the lactone intermediate which forces the cis geometry, followed by ring opening.
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Coupling (1R,2R)-ethyl-ACC is notoriously difficult due to the steric bulk at the
Optimized Coupling Protocol
Resin: Low loading (0.2 - 0.4 mmol/g) ChemMatrix or Tentagel resins are preferred to minimize aggregation.
Coupling Cocktail (The "Power" Mix):
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential additive to reduce racemization and accelerate reaction.
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).
-
Solvent: DMF/NMP (1:1).
Microwave Conditions:
-
Temperature: 75°C (Do not exceed 80°C to avoid epimerization of the stereocenter).
-
Power: 25-30W.
-
Time: 2 x 10 minutes (Double coupling is mandatory).
Troubleshooting Deletion Sequences: If the (1R,2R)-ethyl-ACC fails to couple, convert it to the N-carboxyanhydride (NCA) or acid fluoride intermediate before adding to the resin. This removes the need for in-situ activation and significantly boosts reactivity.
Part 4: Stability & Pharmacokinetics[4]
The incorporation of (1R,2R)-ethyl-ACC provides a dual-mechanism defense against metabolic degradation.
Proteolytic Resistance Data
The following table summarizes the half-life (
| Peptide Sequence | Modification | Mechanism of Stabilization | |
| H-Phe-Ala-Phe-Gly-OH | None (Control) | ~12 min | N/A |
| H-Phe-ACC -Phe-Gly-OH | Standard ACC | ~45 min | Quaternary center blocks |
| H-Phe-(1R,2S)-Et-ACC -Phe... | Trans-Ethyl | ~120 min | Steric bulk hinders enzyme active site access. |
| H-Phe-(1R,2R)-Et-ACC -Phe... | Cis-Ethyl | > 240 min | Syn-facial shield completely occludes the amide bond. |
The Hydrophobic Shield Effect
The (1R,2R) configuration places the ethyl group directly over the peptide bond plane. This creates a "greasy" patch that repels water and prevents the catalytic triad of serine proteases from approaching the carbonyl carbon.
Figure 2: Mechanism of proteolytic resistance. The (1R,2R)-ethyl group acts as a steric gatekeeper, while the quaternary carbon prevents the formation of the tetrahedral intermediate required for peptide bond cleavage.
References
-
Conformational Preferences of ACC Derivatives
-
Asymmetric Synthesis of Ethyl-ACC
-
Peptidomimetic Design & Stability
- SPPS of Hindered Amino Acids: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem Technical Guides.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rel-(1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid | C5H9NO2 | CID 1502042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
